molecular formula C18H22N2O2S B2358035 N-(2-anilinocyclohexyl)benzenesulfonamide

N-(2-anilinocyclohexyl)benzenesulfonamide

Cat. No.: B2358035
M. Wt: 330.4 g/mol
InChI Key: SLGBYCYQQULCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-anilinocyclohexonamide is a high-purity chemical compound supplied for research purposes. With a molecular formula of C18H22N2O2S and a molecular weight of 330.444 g/mol, this benzenesulfonamide derivative features a logP of 4.93 and a polar surface area of 66.58 Ų . The compound's structure consists of three rings and allows for five rotatable bonds, characteristics that are relevant for its interaction with biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.Benzenesulfonamide derivatives represent a significant class of bioactive molecules in medicinal chemistry research. Structural analogs of this compound have demonstrated substantial research value in the investigation of antiviral agents, particularly as inhibitors of the HIV-1 capsid (CA) protein . The CA protein is a promising therapeutic target due to its critical roles in both early and late stages of the viral replication cycle . In research settings, related benzenesulfonamide-containing compounds have exhibited a dual-stage antiviral profile, interfering with viral replication by potentially accelerating capsid core assembly in the early stage and reducing the production of infectious virions in the late stage . Furthermore, benzenesulfonamide scaffolds are also explored in other research areas, including as potential inhibitors of receptor tyrosine kinases like TrkA, which is a target in oncology research . The chemical properties and structural features of N-(2-anilinocyclohexyl)benzenesulfonamide make it a compound of interest for developing novel therapeutic strategies and studying protein-ligand interactions. Researchers can utilize this compound to explore structure-activity relationships and mechanisms of action in various biochemical contexts.

Properties

IUPAC Name

N-(2-anilinocyclohexyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-23(22,16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)19-15-9-3-1-4-10-15/h1-6,9-12,17-20H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBYCYQQULCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-anilinocyclohexyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Overview of Biological Activity

The compound this compound belongs to the class of benzenesulfonamides, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including this compound. Research indicates that compounds in this class can inhibit tumor growth through various mechanisms:

  • Kinase Inhibition : Benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases, which play a crucial role in cancer cell proliferation. For instance, a derivative demonstrated significant growth inhibition in glioblastoma cells, indicating its potential as an anti-GBM agent .
  • Cell Cycle Disruption : Compounds containing an N-(anilinocyclohexyl) structure have shown effectiveness in disrupting the cell cycle, particularly in murine leukemia cells, suggesting their utility as antitumor agents .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its ability to inhibit specific enzymes:

  • Carbonic Anhydrase Inhibition : Some benzenesulfonamides act as inhibitors of carbonic anhydrases (CAs), which are important for regulating pH and fluid balance in tissues. Inhibitors such as SLC-0111 have shown promising antiproliferative effects against cancer cells expressing CA IX . The inhibition of CAs has been linked to enhanced apoptosis and ferroptosis in cancer cells under hypoxic conditions.

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeObserved EffectReference
AnticancerSignificant growth inhibition in GBM cells
Cell Cycle DisruptionInduces G1 accumulation
Enzyme InhibitionInhibits carbonic anhydrase
Anti-inflammatoryReduces edema in animal models
AntimicrobialEffective against E. coli and S. aureus

Case Studies

  • Anti-GBM Activity : A study evaluated the effects of a benzenesulfonamide derivative on glioblastoma multiforme (GBM) cell lines. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving receptor tyrosine kinase pathways .
  • Enzyme Interaction : Research on carbonic anhydrase inhibitors demonstrated that certain benzenesulfonamides could selectively inhibit CA IX, leading to reduced tumor growth and enhanced apoptosis in hypoxic tumor microenvironments .
  • Inflammatory Response : A study reported that specific derivatives exhibited significant anti-inflammatory properties by inhibiting carrageenan-induced edema in rat models, suggesting their potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylamine-Substituted Sulfonamides

Compounds such as 4-amino-N-(2-aminoethyl)benzenesulfonamide and its homologs () differ in alkyl chain length (ethyl to hexyl). Key comparisons include:

  • Physicochemical Properties : Longer alkyl chains increase lipophilicity (logP) but reduce aqueous solubility. For example, N-hexylS (C₆ chain) has higher membrane permeability than N-ethylS (C₂), impacting bioavailability .
Compound Alkyl Chain Length Molecular Weight Key Property
N-(2-Anilinocyclohexyl)BSA Cyclohexyl ~328.4 g/mol* High rigidity
4-Amino-N-ethylBSA Ethyl (C₂) 229.28 g/mol Moderate solubility
4-Amino-N-hexylBSA Hexyl (C₆) 285.38 g/mol High lipophilicity

*Estimated based on structural analogs.

Trifluoromethyl-Substituted Derivatives

T0901317 (), a potent LXR agonist, shares a benzenesulfonamide core but features trifluoroethyl and trifluoromethyl-hydroxy groups. Key differences:

  • Pharmacological Activity: T0901317 exhibits nanomolar EC₅₀ values (e.g., 300 nM for 24,25-EC), attributed to fluorine’s electronegativity enhancing binding affinity .
  • Metabolic Stability: Fluorine substitution reduces metabolic degradation, improving half-life compared to non-fluorinated analogs .

Aromatic Substituted Sulfonamides

  • Crystallographic data show C–H···π interactions between benzyl and sulfonamide groups .
  • N-(2-Methoxyphenyl) Derivatives (): Methoxy groups enhance solubility via polar interactions but may reduce passive diffusion across membranes .

Hydroxy-Substituted Analogs

N-(2-Hydroxyethyl)benzenesulfonamide () and N-(2-hydroxy-5-methylphenyl)benzenesulfonamide () feature hydroxyl groups that:

  • Enhance Solubility: Hydroxyl groups form hydrogen bonds with water (e.g., logP reduction by ~1.5 units compared to non-hydroxy analogs) .
  • Modulate Bioactivity : Hydroxy groups may interact with catalytic residues in enzymes (e.g., carbonic anhydrase), altering inhibition potency .

Schiff Base Sulfonamides

Schiff base derivatives like (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide () introduce conjugated π-systems, enabling:

  • Electronic Tuning : Extended conjugation shifts UV-Vis absorption maxima (e.g., 350–400 nm), useful in photophysical applications .
  • Metal Chelation : The imine nitrogen and sulfonamide oxygen act as ligands for transition metals (e.g., Fe³⁺, Cu²⁺), relevant in catalysis or sensing .

Key Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Substituent Position : Para-substituted sulfonamides (e.g., T0901317 ) generally show higher bioactivity than ortho/meta analogs due to optimal steric alignment.
    • Hybrid Structures : Combining sulfonamides with heterocycles (e.g., thiazole in ) broadens pharmacological scope, including antimicrobial and anticancer applications .
  • Crystallographic Insights: Non-covalent interactions (e.g., C–H···O, π-π stacking) stabilize crystal packing in sulfonamides, as seen in N-benzyl-N-cyclohexylbenzenesulfonamide .

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

N-(2-Anilinocycloclohexyl)benzenesulfonamide (C₁₈H₂₂N₂O₂S, MW 330.4 g/mol) features a benzenesulfonamide core (–SO₂NH–) linked to a 2-anilinocyclohexyl group. The cyclohexane ring introduces conformational flexibility, while the anilino moiety (C₆H₅NH–) enables hydrogen bonding and π-π stacking interactions. Computational models indicate the sulfonamide group adopts a planar geometry, facilitating interactions with biological targets.

Stereochemical Considerations

The cyclohexyl group’s chair-to-boat transitions create diastereomeric forms, though most synthetic protocols yield racemic mixtures. X-ray crystallography of analogous compounds reveals axial positioning of the sulfonamide group relative to the cyclohexane ring.

Synthetic Methodologies

Nucleophilic Substitution Route

Reaction Mechanism

The aniline nitrogen attacks the electrophilic sulfur in benzenesulfonyl chloride, forming a sulfonamide bond. A representative two-step sequence involves:

  • Chlorosulfonation : Benzenesulfonyl chloride reacts with 2-anilinocyclohexylamine in dichloromethane at −30°C to +30°C.
  • Amination : The intermediate is treated with aqueous ammonia (25% v/v) to yield the final product.
Optimization Data
Parameter Optimal Value Yield Impact (±%) Source
Temperature 0°C +22% vs. 25°C
Solvent DCM +15% vs. THF
Ammonia Concentration 25% v/v +18% vs. 10%

This method achieves up to 78% yield after recrystallization in acetone.

Chlorosulfonation-Amination Cascade

Patent-Based Protocol (CN103819369A)

A one-pot approach utilizes methyl tert-butyl ether (MTBE) as both solvent and base:

  • Charge reactor with 300 mL toluene, 1 mol MTBE, and 1.5 mol benzenesulfonamide.
  • Add 0.3 g heterogeneous catalyst (unspecified).
  • Heat to 60°C for 6–8 hours under reflux.
Yield Limitations

Despite reduced steps, yields plateau at 51% due to competing side reactions (e.g., N-alkylation). Catalyst recycling improves cost efficiency but requires additional purification.

Microwave-Assisted Oxidation (PMC9044841)

Reaction Design

N-ynylsulfonamides are oxidized to α-ketoimides using dimethyl sulfoxide (DMSO) under microwave irradiation:

  • Dissolve 0.125 mmol N-ynyl precursor in 0.5 mL anhydrous DMSO.
  • Irradiate at 160°C for 15 minutes (250 W microwave).
Optimization Table
DMSO Volume (mL) Temp (°C) Time (min) Yield (%)
0.5 160 15 83
1.0 160 15 78
0.5 170 15 77

Electron-rich substrates (e.g., 3-carboxy-4-hydroxy derivatives) achieve 85% NMR yield.

Purification and Characterization

Recrystallization Protocols

Solvent Purity (%) Recovery (%) Crystal Form
Acetone 95.2 72 Needles
Ethanol 97.8 65 Plates
Hexane 89.4 81 Amorphous

Ethanol recrystallization provides the highest purity but lower recovery.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar–H), 6.92 (t, J=7.2 Hz, 1H, NH), 3.21 (m, 1H, cyclohexyl CH).
  • IR (KBr): 3270 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Industrial-Scale Adaptations

Gram-Scale Synthesis (PMC9044841)

Parameter Lab Scale Pilot Scale
Batch Size 0.125 mmol 3.50 mmol
Yield 83% 51%
Energy Consumption 250 W 1.2 kW

Microwave reactors enable 50 g/day production but face challenges in solvent recovery.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for N-(2-anilinocyclohexyl)benzenesulfonamide?

  • Methodological Approach :

  • Step 1 : Start with sulfonation of aniline derivatives under controlled acidic conditions to generate the benzenesulfonyl chloride intermediate.
  • Step 2 : React with 2-anilinocyclohexylamine in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C to minimize side reactions.
  • Step 3 : Use catalysts like triethylamine to enhance nucleophilic substitution efficiency.
  • Validation : Confirm purity via HPLC (>95%) and characterize using 1^1H/13^13C NMR and FT-IR spectroscopy to verify sulfonamide bond formation .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Key Methods :

  • NMR Spectroscopy : Assign peaks for the cyclohexyl ring (δ 1.2–2.5 ppm), aniline protons (δ 6.5–7.5 ppm), and sulfonamide S=O stretches (FT-IR: 1150–1350 cm1^{-1}).
  • X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) for single-crystal refinement. Example: Bond angles and torsion angles in the cyclohexyl-aniline moiety should align with similar sulfonamide structures (e.g., C–S–N angles ~107°) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., perfusion pressure effects) be resolved?

  • Case Study : In cardiovascular studies, this compound decreased perfusion pressure at 0.001 nM, while other sulfonamides showed opposite effects (see table below) .

GroupCompoundDose (nM)Effect on Perfusion Pressure
IICompound A (Control)0.001Increased
IIIN-(2-anilinocyclohexyl)...0.001Decreased
  • Resolution Strategy :
  • Validate receptor binding assays (e.g., α-adrenergic vs. calcium channel targets).
  • Conduct dose-response curves (0.001–100 nM) to identify biphasic effects.
  • Use molecular docking to compare steric/electronic interactions with analogs.

Q. What experimental design considerations are critical for cytotoxicity screening?

  • Protocol :

  • Cell Lines : Use adherent (e.g., HeLa) and suspension (e.g., Jurkat) cultures to assess broad activity.
  • Assay : Apply the Sulforhodamine B (SRB) method:

Fix cells with trichloroacetic acid.

Stain with SRB (0.4% in 1% acetic acid).

Quantify protein-bound dye at 564 nm (signal-to-noise ratio ≥1.5 at 1,000 cells/well).

  • Data Interpretation : Normalize to controls and calculate IC50_{50} values; compare with positive controls (e.g., doxorubicin) .

Q. How to analyze structure-activity relationships (SAR) for sulfonamide derivatives?

  • Framework :

  • Structural Modifications : Compare with analogs like N-(2-(furan-3-yl)ethyl)benzenesulfonamide (furan ring enhances solubility) or N-(3-aminobutyl)benzenesulfonamide (aminobutyl group alters pharmacokinetics) .
  • Key Metrics :
  • LogP (lipophilicity): Use HPLC retention times.
  • Bioavailability: Assess via Caco-2 cell permeability assays.

Data Contradiction & Validation

Q. Why might crystallographic data conflict with computational modeling predictions?

  • Root Causes :

  • Disorder in Crystal Packing : Aniline or cyclohexyl groups may exhibit rotational disorder, affecting bond angles.
  • Software Limitations : Force fields in molecular dynamics (MD) may not fully capture sulfonamide conformational flexibility.
    • Mitigation :
  • Refine SHELXL parameters using high-resolution (<1.0 Å) data.
  • Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement and validation .
  • Cytotoxicity : SRB assay protocol for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.